[2-(dimethylcarbamoylamino)phenyl] N,N-dimethylcarbamate
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Overview
Description
[2-(dimethylcarbamoylamino)phenyl] N,N-dimethylcarbamate: is an organic compound with the molecular formula C11H16N2O3 . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a dimethylcarbamoylamino group and an N,N-dimethylcarbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(dimethylcarbamoylamino)phenyl] N,N-dimethylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminophenol and dimethylcarbamoyl chloride.
Reaction: The 2-aminophenol is reacted with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 2-(dimethylcarbamoylamino)phenol.
Carbamoylation: The intermediate is then treated with N,N-dimethylcarbamoyl chloride in the presence of a base to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(dimethylcarbamoylamino)phenyl] N,N-dimethylcarbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the phenyl ring.
Reduction: The major products include reduced forms of the carbamate group.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry
Catalysis: [2-(dimethylcarbamoylamino)phenyl] N,N-dimethylcarbamate is used as a catalyst in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Antimicrobial Activity: Research has shown that it possesses antimicrobial properties, making it useful in the development of new antimicrobial agents.
Medicine
Drug Development: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry
Pesticides: It is used in the formulation of pesticides due to its insecticidal properties.
Polymers: The compound is utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(dimethylcarbamoylamino)phenyl] N,N-dimethylcarbamate involves the inhibition of specific enzymes, such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of the postsynaptic receptors, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(dimethylcarbamoylamino)phenyl] N-methylcarbamate
- [2-(dimethylcarbamoylamino)phenyl] ethylcarbamate
- [2-(dimethylcarbamoylamino)phenyl] propylcarbamate
Uniqueness
Compared to similar compounds, [2-(dimethylcarbamoylamino)phenyl] N,N-dimethylcarbamate exhibits unique properties due to the presence of both dimethylcarbamoylamino and N,N-dimethylcarbamate groups. This dual functionality enhances its reactivity and broadens its range of applications in various fields.
Properties
IUPAC Name |
[2-(dimethylcarbamoylamino)phenyl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-14(2)11(16)13-9-7-5-6-8-10(9)18-12(17)15(3)4/h5-8H,1-4H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIPTXMRMKNKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC=C1OC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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